molecular formula C6H10O4 B1205973 Isomannide CAS No. 641-74-7

Isomannide

Cat. No. B1205973
CAS RN: 641-74-7
M. Wt: 146.14 g/mol
InChI Key: KLDXJTOLSGUMSJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Isomannide can be synthesized through the selective dehydration of mannitol, a process that has been optimized to enhance yield and selectivity towards isomannide formation. One notable method involves using Hβ Zeolite as a catalyst, which provides a microporous confinement that favors 1,4-dehydration, thus improving selectivity and activity for isomannide production (Yokoyama et al., 2017).

Molecular Structure Analysis

Isomannide's molecular structure is characterized by its cyclic nature, contributing to its rigid backbone when incorporated into polymers. This rigidity is beneficial for synthesizing high glass transition temperature polymers with good thermomechanical resistance. The chiral nature of isomannide also introduces the potential for specific optical properties in materials (Fenouillot et al., 2010).

Chemical Reactions and Properties

Isomannide serves as a substrate for various chemical reactions, including the synthesis of bis(ammonium) chiral ionic liquids, which are utilized in chiral discrimination and optical resolution of racemates. These applications demonstrate isomannide's versatility in facilitating enantioselective chemical processes (Kumar et al., 2007).

Physical Properties Analysis

The physical properties of isomannide, such as melting point and solubility, play a crucial role in its applications. Isomannide is soluble in water, methanol, and ethanol, and its melting point is characteristic of its structural rigidity. The precise physical data like melting points and specific optical rotation values indicate isomannide's potential in various industrial applications, particularly in the synthesis of materials and chemical intermediates (Koert, 2012).

Chemical Properties Analysis

Isomannide's chemical properties, including its reactivity in forming polymers and its role as a chiral auxiliary in asymmetric synthesis, underscore its value in organic chemistry and material science. Its application in creating novel polyesters with unique physical and chemical properties highlights its utility in developing new, sustainable materials (Wu et al., 2013).

Scientific Research Applications

Isomannide, also known as 1,4:3,6-dianhydro-D-mannitol, is a commercially available chiral carbohydrate derived from the dehydration of naturally occurring D-mannitol . It’s a structurally rigid bicyclic molecule containing a C2 axis of symmetry along with two hydroxyl groups at the endo position . This makes it an attractive biologically derived scaffold for synthetic applications .

  • Building Blocks for Polymer Synthesis : Isomannide can be used as a monomer for the synthesis of biodegradable polymers . The specific methods of application or experimental procedures would depend on the type of polymer being synthesized.

  • Pharmaceutically Important Compounds : Isomannide can be used as a starting material for pharmaceutically useful derivatives . The methods of application would involve various chemical reactions to modify the Isomannide molecule and create the desired pharmaceutical compound.

  • Catalysts in Asymmetric Synthesis : Isomannide can be used as a phase transfer catalyst (PTC) in asymmetric synthesis . This involves using Isomannide to facilitate the transfer of a reactant from one phase to another in a chemical reaction.

  • Chiral Auxiliaries : Isomannide can be used as a chiral auxiliary, which is a compound that allows for the formation of a chiral center in a molecule .

  • Synthesis of Ionic Liquids : Recently, Isomannide has been used in the synthesis of chiral ionic liquids (CILs) . These are salts that are liquid at room temperature and have potential applications in a variety of fields, including chemistry and materials science.

  • Protease Inhibitors : Isomannide derivatives have been used in the development of protease inhibitors . Proteases are enzymes that break down proteins and peptides, and inhibitors can be used to control these reactions. The specific methods of application would involve chemical synthesis of the inhibitor using Isomannide as a starting material.

  • Phase Transfer Catalysts : Isomannide has been used as a phase transfer catalyst in asymmetric synthesis . This involves using Isomannide to facilitate the transfer of a reactant from one phase to another in a chemical reaction.

  • Chiral Ligands : Isomannide can be used as a chiral ligand . Chiral ligands are used in asymmetric synthesis to control the stereochemistry of the reaction. The specific methods of application would depend on the specific reaction being carried out.

  • Renewable Resources : Isomannide is a renewable, inexpensive, and commercially available chiral carbohydrate derived from the dehydration of naturally occurring D-mannitol . It is obtained in large amounts as waste during the processing of corn oil .

  • Waste Reduction : The use of Isomannide in various applications helps in reducing waste. For example, it is used as a monomer for the synthesis of biodegradable polymers .

  • Asymmetric Synthesis : Isomannide can be used as a phase transfer catalyst (PTC) in asymmetric synthesis . This involves using Isomannide to facilitate the transfer of a reactant from one phase to another in a chemical reaction .

  • Chiral Ligand : Isomannide can be used as a chiral ligand . Chiral ligands are used in asymmetric synthesis to control the stereochemistry of the reaction . The specific methods of application would depend on the specific reaction being carried out .

  • Synthesis of Chiral Ionic Liquids (CILs) : Isomannide has been used in the synthesis of chiral ionic liquids (CILs) . These are salts that are liquid at room temperature and have potential applications in a variety of fields, including chemistry and materials science .

  • Monomers for the Synthesis of Biodegradable Polymers : Isomannide is used as monomers for the synthesis of biodegradable polymers . This application helps in reducing waste .

  • Pharmaceutically Useful Derivatives : Isomannide can be used as a starting material for pharmaceutically useful derivatives . It is used in various chemical reactions to modify the Isomannide molecule and create the desired pharmaceutical compound .

Safety And Hazards

Isomannide is advised to be handled with care. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Avoid exposure - obtain special instructions before use .

Future Directions

Isomannide has been identified as a key intermediate in the chemical industry due to its high reactivity . It is a key monomer for the synthesis of polyamides, polyureas, polyepoxydes, which are all of growing interest in automotive, aerospace, building, or health applications . The future of Isomannide lies in its potential to replace petroleum-derived components in the synthesis of polymers of different nature .

properties

IUPAC Name

(3R,3aR,6R,6aR)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-3-1-9-6-4(8)2-10-5(3)6/h3-8H,1-2H2/t3-,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDXJTOLSGUMSJ-KVTDHHQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(O1)C(CO2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]2[C@H](O1)[C@@H](CO2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28218-68-0
Record name 1,4:3,6-Dianhydromannitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28218-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10859526
Record name Isomannide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol

CAS RN

641-74-7, 28218-68-0
Record name Isomannide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=641-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isomannide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4:3,6-dianhydromannitol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.445
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4:3,6-dianhydro-D-mannitol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.341
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,970
Citations
F Fenouillot, A Rousseau, G Colomines… - Progress in Polymer …, 2010 - Elsevier
The use of 1,4:3,6-dianhydrohexitols, isosorbide, isomannide and isoidide in polymers is reviewed. 1,4:3,6-Dianhydrohexitols are derived from renewable resources from cereal-based …
Number of citations: 765 www.sciencedirect.com
F Balzano, A Iuliano, G Uccello-Barretta… - The Journal of Organic …, 2022 - ACS Publications
A new family of chiral selectors was synthesized in a single synthetic step with yields up to 84% starting from isomannide and isosorbide. Mono- or disubstituted carbamate derivatives …
Number of citations: 4 pubs.acs.org
DH Weinland, RJ van Putten, GJM Gruter - European Polymer Journal, 2022 - Elsevier
… to a more favorable chain alignment compared to the isomannide-based polyester. The barrier … The lowest degradability was found for poly(isomannide succinate) (not described in this …
Number of citations: 20 www.sciencedirect.com
RF Freitas, TSP Teixeira, TG Barros, JAN Santos… - Bioorganic & medicinal …, 2012 - Elsevier
… and molecular dynamics simulation studies with a series of isomannide analogue compounds (Table 1). The use of the isomannide rigid scaffold was envisaged due to its structural …
Number of citations: 31 www.sciencedirect.com
EMF Muri, BA Abrahim, TG Barros… - Mini-Reviews in …, 2010 - ingentaconnect.com
… of these applications of isomannide and derivatives. … Isomannide is a structurally rigid bicyclic molecule containing a … Such applications include the ability to use isomannide as a starting …
Number of citations: 19 www.ingentaconnect.com
JPC Oliveira, RF Freitas, LS Melo… - ACS medicinal …, 2014 - ACS Publications
Human kallikrein 5 (KLK5) and 7 (KLK7) are potential targets for the treatment of skin inflammation and cancer. Previously, we identified isomannide derivatives as potent and …
Number of citations: 38 pubs.acs.org
AF Naves, HTC Fernandes, APS Immich… - Journal of Polymer …, 2013 - Wiley Online Library
The search for materials produced from renewable sources aiming at the substitution of petroleum‐based derivates is an area of intense investigation. In this work, the enzymatic …
Number of citations: 49 onlinelibrary.wiley.com
TG Barros, S Pinheiro, JS Williamson, A Tanuri… - Amino acids, 2010 - Springer
In this paper, we describe the synthesis of a novel class of pseudo-peptides derived from isomannide and several oxazolones as potential inhibitors of serine proteases as well as …
Number of citations: 29 link.springer.com
N Amarnath, S Shukla, B Lochab - ACS Sustainable Chemistry & …, 2019 - ACS Publications
Biobased phenols and amines are attractive feedstock in rapid emerging polybenzoxazine thermosets. Renewable benzoxazines are mainly monofunctional due to structure limitation …
Number of citations: 40 pubs.acs.org
L Zarif, J Greiner, JG Riess - Journal of fluorine chemistry, 1989 - Elsevier
A one step selective synthesis of pure 1,4-D-Sorbitan monoesters 4 was achieved by treating 1,4-D-Sorbitan 1 with R F (CH 2 ) n COCI (R F =C 4 F 9 , C 5 F 11 , C 8 F 17 ; n = 2, 10) in …
Number of citations: 25 www.sciencedirect.com

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